

Preparing Famitinib Malate for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Famitinib malate*

Cat. No.: *B12681737*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Famitinib malate is a potent, orally active, multi-targeted tyrosine kinase inhibitor (TKI) that plays a crucial role in cancer research by inhibiting key signaling pathways involved in tumor growth and angiogenesis.[1][2][3] Its primary targets include vascular endothelial growth factor receptors (VEGFR-2 and VEGFR-3), platelet-derived growth factor receptors (PDGFRs), stem cell factor receptor (c-Kit), FMS-like tyrosine kinase-3 (Flt-3), and the RET proto-oncogene.[1][3] This document provides detailed application notes and protocols for the preparation and administration of **famitinib malate** for in vivo studies, ensuring consistency and reproducibility in preclinical research.

Physicochemical Properties and Storage

Famitinib malate is a yellow powder.[4] Proper storage is critical to maintain its stability and activity.

Property	Value	Source
Molecular Formula	C ₂₇ H ₃₃ FN ₄ O ₇	[5][6]
Molecular Weight	544.57 g/mol	[2][5]
Appearance	Yellow powder	[4]
Storage (Powder)	2 years at -20°C	[2][3]
Storage (DMSO Stock)	2 weeks at 4°C, 6 months at -80°C	[2][3]

Solubility Data

The solubility of **famitinib malate** can vary depending on the solvent and conditions. It is sparingly soluble in aqueous buffers.[7] For in vivo applications, careful selection of a vehicle is necessary to ensure appropriate delivery.

Solvent	Solubility	Conditions	Source
Dimethyl Sulfoxide (DMSO)	~5 mg/mL	-	[7]
DMSO	≥ 15 mg/mL	-	[8]
1:3 DMSO:PBS (pH 7.2)	~0.25 mg/mL	-	[7]
Water	12.5 mg/mL	Requires sonication and pH adjustment to 3 with HCl	[8]
100 mM Citrate Buffer	10 mg/mL	Suspended solution, requires sonication and pH adjustment to 5 with HCl	[8]

In Vivo Formulation and Dosing in Rodent Models

For oral administration in rodent models, **famitinib malate** is typically prepared as a suspension.

Parameter	Recommendation	Species	Source
Vehicle	Physiological saline	Mice	[9]
Alternative Vehicle	0.5% Carboxymethylcellulose (CMC) in water	General	Best Practice
Concentration	10 mg/mL	Mice	[4][9]
Dosage	50 mg/kg	Mice	[4][9]
Administration Route	Oral gavage	Mice	[9]
Frequency	Once daily	Mice	[9]

Note: A dose of 100 mg/kg has been tested but showed greater toxicity with similar efficacy to the 50 mg/kg dose.[4]

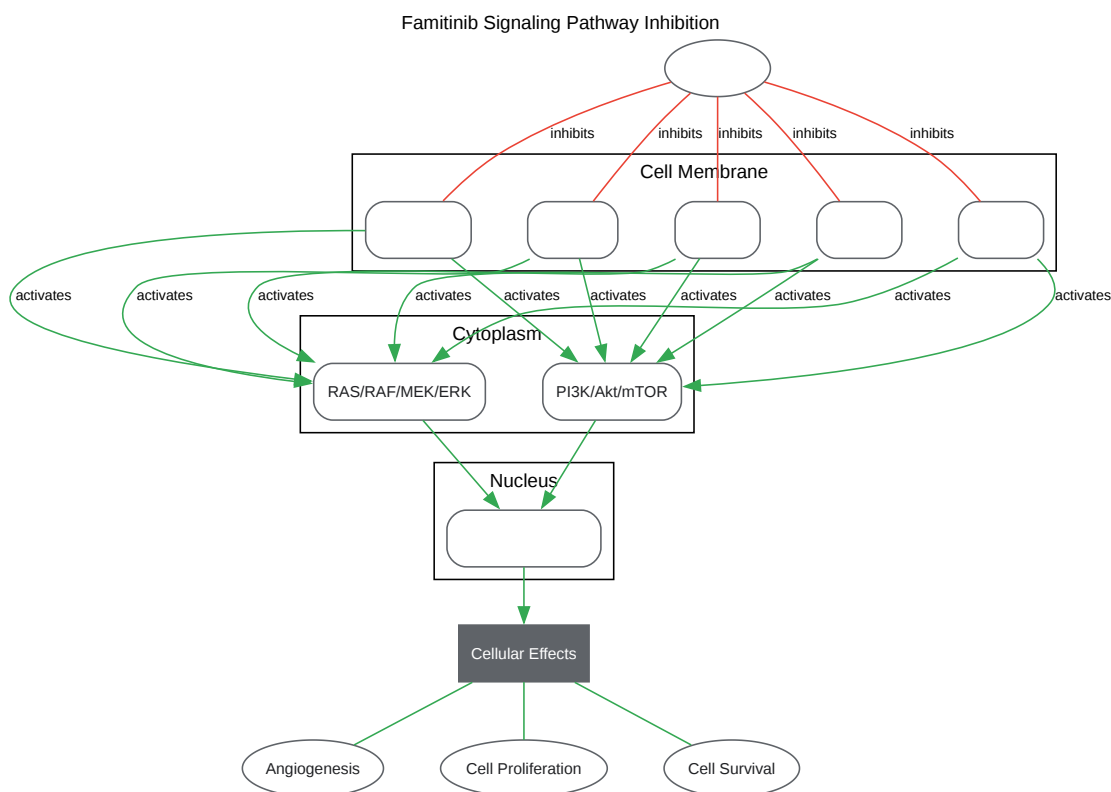
Pharmacokinetic Parameters in Rodents

Understanding the pharmacokinetic profile of famitinib in preclinical models is essential for designing experiments and interpreting results. The following data is from studies in Sprague-Dawley rats.

Parameter	Value	Species	Source
Bioavailability	40.9%	Rats	[10]
Tmax (Time to Peak Concentration)	~6.3 hours	Rats	[10]
t1/2 (Half-life)	9.5 hours	Rats	[10]
Cmax (Peak Concentration)	Varies with dose	Rats	[11]
AUC (Area Under the Curve)	Varies with dose	Rats	[11]

Signaling Pathway Inhibited by Famitinib

Famitinib targets multiple receptor tyrosine kinases, leading to the inhibition of downstream signaling pathways that are critical for tumor cell proliferation, survival, and angiogenesis.



[Click to download full resolution via product page](#)

Caption: Famitinib inhibits multiple receptor tyrosine kinases.

Experimental Protocols

1. Preparation of **Famitinib Malate** Stock Solution (100 mg/mL in DMSO)

Materials:

- **Famitinib malate** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipette

Protocol:

- Weigh the required amount of **famitinib malate** powder in a sterile microcentrifuge tube.
- Add the appropriate volume of sterile DMSO to achieve a final concentration of 100 mg/mL.
- Vortex the tube thoroughly until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for up to one month or -80°C for up to six months.[3]

2. Preparation of **Famitinib Malate** Oral Suspension (10 mg/mL in Physiological Saline)

Materials:

- **Famitinib malate** powder
- Physiological saline (0.9% NaCl), sterile
- Sterile conical tube or bottle

- Homogenizer or sonicator
- Stir plate and stir bar

Protocol:

- Calculate the total volume of suspension needed for the study.
- Weigh the required amount of **famitinib malate** powder and place it in a sterile conical tube or bottle.
- Add a small volume of physiological saline to the powder to create a paste.
- Gradually add the remaining volume of physiological saline while continuously stirring or vortexing to ensure a uniform mixture.
- For a more homogeneous suspension, use a homogenizer or sonicator. Sonicate in short bursts on ice to prevent degradation of the compound.
- Visually inspect the suspension to ensure there are no large aggregates.
- Store the suspension at 4°C, protected from light.^[4] It is recommended to prepare the suspension fresh daily. Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.

3. Animal Dosing Protocol (Oral Gavage)

Materials:

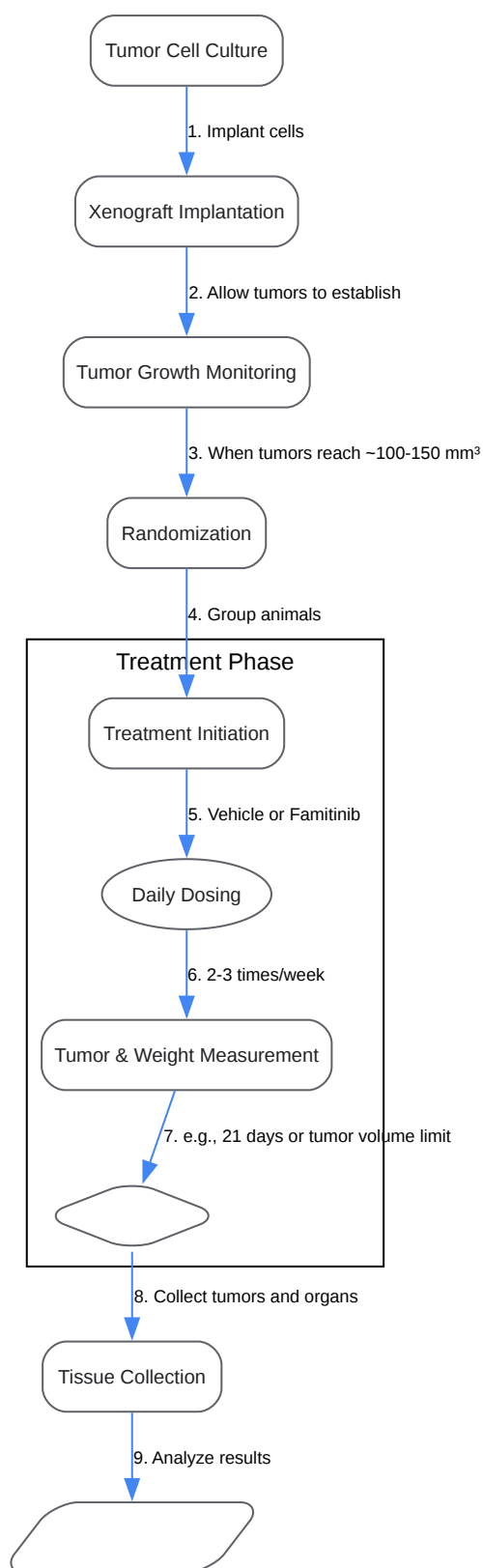
- Prepared **famitinib malate** oral suspension
- Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice)
- Syringes (1 mL)
- Animal scale

Protocol:

- Warm the **famitinib malate** suspension to room temperature and vortex thoroughly immediately before dosing to ensure homogeneity.
- Weigh each animal to determine the correct volume of suspension to administer.
- Draw the calculated volume of the suspension into a syringe fitted with an oral gavage needle.
- Gently restrain the animal.
- Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.
- Monitor the animal for a short period after dosing to ensure there are no adverse reactions.
- Record the date, time, animal ID, weight, and administered dose.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines a typical workflow for an in vivo efficacy study using a xenograft model.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical in vivo xenograft study.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. What is Famitinib Malate used for? [synapse.patsnap.com]
- 3. Famitinib malate|1256377-67-9|COA [dcchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Famitinib malate | C27H33FN4O7 | CID 49840531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Famitinib exerted powerful antitumor activity in human gastric cancer cells and xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism and bioactivation of famitinib, a novel inhibitor of receptor tyrosine kinase, in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effect of resveratrol on famitinib metabolism *in vitro* and *in vivo* - Arabian Journal of Chemistry [arabjchem.org]
- To cite this document: BenchChem. [Preparing Famitinib Malate for In Vivo Studies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12681737#preparing-famitinib-malate-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com